An In-depth Technical Guide to the Safe Handling of 3-(Diethylphosphono)propanoic Acid
An In-depth Technical Guide to the Safe Handling of 3-(Diethylphosphono)propanoic Acid
Abstract: This technical guide provides a comprehensive overview of the safe handling, storage, and disposal of 3-(Diethylphosphono)propanoic acid (CAS No. 3095-96-3). Designed for researchers, chemists, and drug development professionals, this document synthesizes known safety data from related chemical structures to establish best-practice protocols. It emphasizes the causality behind experimental choices to ensure a self-validating system of laboratory safety. The guide includes detailed procedural workflows, emergency response plans, and an application highlight on the Horner-Wadsworth-Emmons reaction.
Introduction: A Chemist's Perspective on 3-(Diethylphosphono)propanoic Acid
3-(Diethylphosphono)propanoic acid is a versatile bifunctional reagent, prized in organic synthesis for its role in the Horner-Wadsworth-Emmons (HWE) reaction. Its structure uniquely combines a carboxylic acid handle, offering a site for further derivatization, with a diethyl phosphonate moiety, the engine of the HWE olefination. This reaction is a cornerstone of modern synthetic chemistry, enabling the stereoselective formation of carbon-carbon double bonds, a critical transformation in the construction of complex molecules, including active pharmaceutical ingredients.
This guide is structured to move from foundational knowledge of the chemical's properties and hazards to practical, actionable protocols for its daily use, emergency preparedness, and its application in a core synthetic transformation.
Section 1: Physicochemical Properties and Hazard Profile
Understanding the fundamental properties of a reagent is the first step in safe handling. The data below is compiled from supplier information and extrapolated from the parent compound, propionic acid.
Physical and Chemical Data
| Property | Value | Source/Comment |
| Chemical Name | 3-(Diethylphosphono)propanoic acid | IUPAC |
| Synonym(s) | 3-(diethoxyphosphoryl)propanoic acid | - |
| CAS Number | 3095-96-3 | [1] |
| Molecular Formula | C₇H₁₅O₅P | [1] |
| Molecular Weight | 210.16 g/mol | Calculated |
| Appearance | Not available (Likely a colorless to pale yellow liquid or low-melting solid) | Inferred from similar compounds. |
| Boiling Point | Not available | Data not found. Likely high due to polarity and molecular weight. |
| Melting Point | Not available | Data not found. |
| Solubility | Not available | Expected to be soluble in polar organic solvents (e.g., THF, CH₂Cl₂, MeOH). |
Hazard Identification and GHS Classification (Inferred)
A definitive GHS classification is unavailable. However, based on the hazards of propionic acid, the following classifications are inferred as a conservative basis for safe handling.
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Skin Corrosion/Irritation: Category 1C/2. Propionic acid is known to cause severe skin burns and irritation.[2]
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Serious Eye Damage/Irritation: Category 1. Carboxylic acids are typically corrosive to the eyes and can cause permanent damage.[3]
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Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation). Vapors may irritate the respiratory tract.[2]
Hazard Statements (H-Statements) - Postulated:
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H314: Causes severe skin burns and eye damage.
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H335: May cause respiratory irritation.
Precautionary Statements (P-Statements) - Recommended:
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P260: Do not breathe dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
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P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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P310: Immediately call a POISON CENTER or doctor/physician.
Section 2: The Hierarchy of Controls - A Self-Validating Safety System
Safe handling is achieved not by a single action, but by a multi-layered system of controls. The most effective controls are those that engineer out the hazard, while the least effective, though still necessary, rely on individual behavior.
Section 5: Storage and Disposal
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Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. [4]The container should be kept tightly sealed to prevent moisture ingress. Store in a secondary container, such as a chemical-resistant tray, to contain any potential leaks.
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Disposal: All waste containing this reagent must be treated as hazardous chemical waste. Collect waste in a designated, labeled, and sealed container. Do not pour down the drain. Dispose of the material through a licensed environmental waste disposal company, in accordance with all local, state, and federal regulations.
Section 6: Application Highlight - The Horner-Wadsworth-Emmons Reaction
The HWE reaction is a powerful tool for creating (E)-alkenes with high stereoselectivity. [5][6]The phosphonate carbanion is more nucleophilic than the corresponding Wittig ylide, allowing it to react efficiently with a wider range of aldehydes and ketones under milder conditions. [6] The general mechanism proceeds as follows:
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Deprotonation: A base removes the acidic proton alpha to the phosphoryl and carboxyl groups, creating a resonance-stabilized phosphonate carbanion.
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Nucleophilic Attack: The carbanion adds to the carbonyl carbon of an aldehyde or ketone.
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Oxaphosphetane Formation: The resulting intermediate cyclizes to form a four-membered oxaphosphetane ring.
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Elimination: This ring collapses, yielding the alkene and a water-soluble dialkyl phosphate salt, which is easily removed during aqueous workup.
References
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Metasci. (n.d.). Safety Data Sheet 3-(3,4-Dihydroxyphenyl)propanoic acid. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Propionic Acid. Retrieved from [Link]
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PubChem. (n.d.). Propionic Acid. Retrieved from [Link]
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ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
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NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
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NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
